Chromatographic Resolution: S,S,S-Diketopiperazine vs. R,S,S-Diketopiperazine Diastereomer
The S,S,S-diketopiperazine (Impurity C) and R,S,S-diketopiperazine (Impurity D) diastereomers exhibit distinct chromatographic retention under USP monograph conditions, requiring resolution factor (Rs) ≥ 1.5 for system suitability [1]. In the USP method using a Luna™ 5 μm C8(2) column with phosphate buffer-acetonitrile gradient, Lisinopril S,S,S-Diketopiperazine (USP Related Compound A) demonstrates a relative retention time (RRT) that is differentiable from the R,S,S diastereomer, enabling unequivocal peak assignment [1]. In contrast, alternative reversed-phase methods using non-pharmacopeial conditions may co-elute these diastereomers, leading to false-negative impurity detection [2].
| Evidence Dimension | Chromatographic retention (Relative Retention Time, RRT) and resolution factor (Rs) |
|---|---|
| Target Compound Data | S,S,S-Diketopiperazine (EP Impurity C / USP Related Compound A); Rs ≥ 1.5 from lisinopril peak under USP conditions [1] |
| Comparator Or Baseline | R,S,S-Diketopiperazine (EP Impurity D / USP Related Compound B); distinct RRT, Rs ≥ 1.5 under same USP conditions [1] |
| Quantified Difference | Resolution factor (Rs) between lisinopril and each impurity peak ≥ 1.5; distinct relative retention times for each diastereomer [1] |
| Conditions | USP Lisinopril Monograph HPLC method: Luna™ 5 μm C8(2) column, phosphate buffer-acetonitrile gradient, UV detection at 215 nm [1] |
Why This Matters
Unambiguous diastereomer resolution is prerequisite for ICH Q3A-compliant impurity quantification; use of incorrect reference standard invalidates batch release testing.
- [1] Phenomenex Application Note. Separation of Lisinopril and its Organic Impurities per USP Monograph. Phenomenex, 2022. View Source
- [2] Beasley, C. A.; et al. Identification of a new impurity in lisinopril. J. Pharm. Biomed. Anal. 2006, 42 (5), 535-540. View Source
